5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid is a synthetic compound belonging to the oxadiazole family, which is known for its diverse biological activities. This compound features a unique structural framework that includes an oxadiazole ring, a chloromethyl group, and a carboxylic acid functional group. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals.
The compound can be synthesized through various chemical reactions involving starting materials such as benzonitriles and hydroxylamines, followed by cyclization processes that yield oxadiazole derivatives. Research articles have documented the synthesis and biological evaluation of similar compounds, highlighting their antimicrobial and anticancer activities .
5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid is classified as an oxadiazole derivative. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and are recognized for their pharmacological properties. This specific compound can be categorized under heterocyclic organic compounds with potential applications in drug development.
The synthesis of 5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid typically involves several key steps:
The entire synthesis process may require careful control of reaction conditions such as temperature, time, and concentration of reactants to maximize yield and purity. The final product can be purified through recrystallization techniques.
The molecular structure of 5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid consists of:
The molecular formula can be represented as CHClNO, indicating a complex structure that supports various interactions with biological targets.
5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid can participate in several chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or for synthesizing derivatives with improved activity profiles .
The mechanism of action for compounds like 5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid often involves interaction with specific biological targets such as enzymes or receptors. The oxadiazole ring may facilitate binding due to its electron-withdrawing properties and ability to form hydrogen bonds.
Studies have shown that similar oxadiazole derivatives exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
The compound is likely to exhibit characteristics typical of solid organic compounds:
Key chemical properties include:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy would provide further insights into its functional groups and molecular environment .
5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid has potential applications in various fields:
Research continues to explore the full potential of this compound and its derivatives in medicinal chemistry and other scientific domains .
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its bioisosteric properties, serving as a metabolically stable replacement for ester or amide functionalities. This five-membered heterocycle (containing two nitrogen atoms and one oxygen) contributes to enhanced metabolic stability and facilitates diverse non-covalent interactions (dipole-dipole, hydrogen bonding, π-stacking) with biological targets [8]. Clinically approved drugs incorporating this motif include the antibacterial Furamizole, the antiviral Raltegravir, and the anticancer agent Zibotentan [8].
The oxolane (tetrahydrofuran) ring is a saturated oxygen heterocycle prevalent in bioactive natural products and synthetic drugs. Its inclusion often improves pharmacokinetic properties such as solubility and membrane permeability. The appended chloromethyl group (–CH2Cl) at the 5-position of the oxolane ring is a critical reactive handle, enabling nucleophilic substitution reactions (e.g., with amines or thiols) to generate diverse derivatives or facilitate covalent targeting strategies [1] [9].
Table 1: Key Structural and Electronic Properties of the Compound
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 2060039-67-8 | [1] [2] |
| Molecular Formula | C8H9ClN2O4 | [1] [2] |
| Molecular Weight | 232.62 g/mol | [1] [2] |
| Canonical SMILES | OC(=O)C1=NN=C(O1)C1CCC(CCl)O1 | [1] |
| Isomeric SMILES | O=C(C1=NN=C(C2OC(CCl)CC2)O1)O | [1] |
| Key Pharmacophores | 1,3,4-Oxadiazole-2-carboxylic acid; 5-(Chloromethyl)oxolane | [1] [8] |
Positional isomerism within oxadiazoles significantly alters electronic distribution and biological activity. The 1,3,4-isomer (present in this compound) exhibits distinct electronic properties compared to the 1,2,4-isomer. The –N=C–O– linkage within the 1,3,4-oxadiazole ring creates an electron-deficient system, particularly at the C2 and C5 positions [8]. The carboxylic acid substituent at C2 of the oxadiazole is a strong electron-withdrawing group, further polarizing the ring system. This enhances its capacity to act as a hydrogen bond donor/acceptor and influences the acidity of the carboxylic proton.
The electron-withdrawing nature of the 1,3,4-oxadiazole ring also impacts the adjacent oxolane moiety. While the saturated oxolane ring is relatively electron-rich, the chloromethyl substituent is rendered more electrophilic due to the neighboring electron-deficient heterocycle, facilitating nucleophilic attack. The spatial separation of the electron-deficient oxadiazole-carboxylic acid and the electrophilic chloromethyl-oxolane allows for independent modulation of interactions with biological targets.
Table 2: Key Bond Characteristics and Functional Group Interactions
| Structural Element | Bond Type/Characteristic | Potential Interaction with Targets |
|---|---|---|
| 1,3,4-Oxadiazole Ring (C2-C5) | Conjugated system; Electron-deficient | Dipole-dipole, π-π stacking |
| Carboxylic Acid (C2 Oxadiazole) | Polar; Ionizable (pKa ~3-4) | Strong H-bonding, Ionic interactions |
| Oxolane Oxygen | Lewis base (sp³ oxygen) | H-bond acceptor |
| Chloromethyl (–CH2Cl) | Polar covalent (C-Cl); Electrophilic carbon | Covalent bonding (Nu substitution), H-bond |
While both 1,3,4- and 1,2,4-oxadiazoles are significant pharmacophores, they exhibit crucial differences influencing their application. 1,2,4-Oxadiazoles generally possess higher hydrolytic stability, particularly at physiological pH, compared to their 1,3,4 counterparts. This stability arises from the placement of nitrogen atoms [8]. However, 1,3,4-oxadiazoles often demonstrate superior π-deficient character, enhancing their ability to participate in charge-transfer interactions within enzyme binding sites. A pertinent example is the use of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt as an intermediate in HIV-integrase inhibitors like Raltegravir, exploiting the ring's ability to chelate metal ions within the active site [10].
The 1,3,4-oxadiazole-2-carboxylic acid moiety in the subject compound offers distinct advantages over simpler alkyl or aryl-substituted variants. The carboxylic acid group provides a versatile vector for derivatization (e.g., amide or ester formation) and significantly contributes to water solubility and target engagement via salt bridge formation, a feature less commonly exploited in early 1,2,4-oxadiazole-based drugs which often prioritize lipophilicity for membrane penetration.
The integration of a chloromethyl group onto saturated oxygen heterocycles like oxolane represents a strategic evolution in prodrug and linker design. Early bioactive molecules often featured chloromethyl groups directly attached to aromatic rings (e.g., 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid [7] or 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole [4]). While reactive, these benzylic chlorides can suffer from instability issues or generate highly reactive electrophiles prone to non-specific binding.
Attaching the chloromethyl group to the saturated oxolane ring, as seen in 5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid, moderates its reactivity compared to benzylic chlorides. The oxolane ring provides steric and electronic modulation, reducing the risk of premature hydrolysis while retaining sufficient electrophilicity for targeted nucleophilic displacement. This design allows the chloromethyl group to function effectively as a spacer or linker for conjugation to carrier molecules or as a point of attachment for additional pharmacophores. Examples like 2-(4-butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole [9] demonstrate the utility of chloromethyl-oxadiazoles as key intermediates in constructing more complex therapeutic candidates, leveraging the oxadiazole for target affinity and the chloromethyl for further chemical elaboration. The hybridization with oxolane adds conformational flexibility and potential for improved pharmacokinetic profiles.
Table 3: Evolution of Hybridization Strategies Involving Chloromethyl-Oxadiazoles
| Compound Example | Core Structure | Design Evolution | Ref. |
|---|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid | Aryl-oxadiazole-carboxylic acid | Early lead; Simple aromatic substitution | [7] |
| 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole | Heteroaryl-oxadiazole-chloromethyl (benzylic-like) | Increased reactivity; Furyl as bioisostere | [4] |
| 2-(4-butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole | Aryl-oxadiazole-chloromethyl + alkoxy chain | Added flexibility; Alkoxy for lipophilicity modulation | [9] |
| 5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid | Oxolane-chloromethyl-oxadiazole-carboxylic acid | Saturated linker (oxolane); Carboxylic acid for solubility/targeting; Balanced reactivity/Stability | [1] [2] |
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5